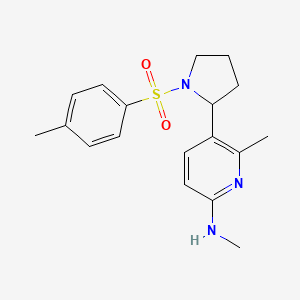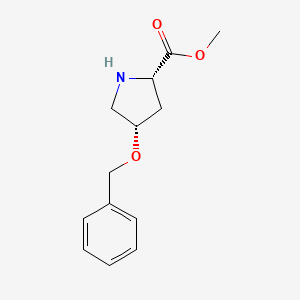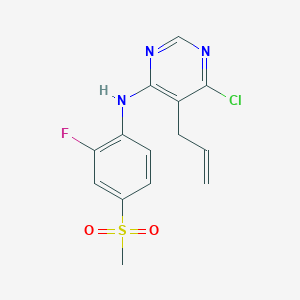
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and an isopropylpiperidinyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the isopropylpiperidinyl group. One common method involves the use of 2-bromo-4-methylpyridine as a starting material. The methyl group is then substituted with the isopropylpiperidinyl group through a series of reactions involving intermediates and specific reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, substitution, and purification under controlled conditions to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Organometallic Reagents: Used in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted pyridine derivatives with different functional groups.
Scientific Research Applications
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodopyridine: Another pyridine derivative with similar structural features but different reactivity due to the presence of an iodine atom.
5-Bromo-2-(piperazin-1-yl)pyrimidine: A related compound with a piperazinyl group instead of an isopropylpiperidinyl group.
Uniqueness
2-Bromo-5-(1-isopropylpiperidin-2-yl)pyridine is unique due to the specific positioning of the bromine and isopropylpiperidinyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H19BrN2 |
|---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
2-bromo-5-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-8-4-3-5-12(16)11-6-7-13(14)15-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3 |
InChI Key |
ADWQZXPIZNYYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)






